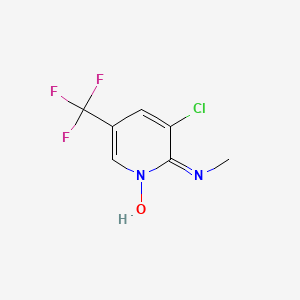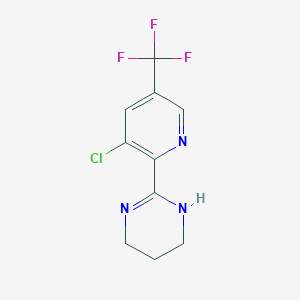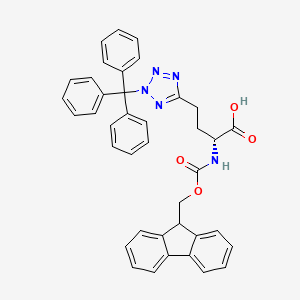
(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione” is a complex organic molecule that consists of multiple functional groups, including amino acids, furan, and pyrrole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Each functional group may require specific conditions for its formation. For example:
(Z)-4-amino-4-oxobut-2-enoic acid: This can be synthesized through the reaction of an appropriate precursor with ammonia under controlled conditions.
Furan-2,5-dione: This can be prepared by the oxidation of furan derivatives.
2-methylprop-1-ene: This is commonly produced through the dehydration of isobutanol.
Pyrrole-2,5-dione: This can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized to form corresponding diones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carbonyl groups may produce corresponding alcohols or amines.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its amino acid component can be incorporated into peptides and proteins for functional studies.
Medicine
The compound may have potential therapeutic applications due to its bioactive functional groups. It can be investigated for its effects on various biological targets and pathways.
Industry
In the industrial sector, the compound can be used in the production of polymers, pharmaceuticals, and other specialty chemicals.
作用機序
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. For example, the amino acid component may interact with enzymes, while the furan and pyrrole rings may bind to receptors or other proteins. The pathways involved can include signal transduction, metabolic processes, and gene expression.
類似化合物との比較
Similar Compounds
(Z)-4-amino-4-oxobut-2-enoic acid derivatives: These compounds share the amino acid structure and may have similar biological activities.
Furan derivatives: Compounds with furan rings are known for their aromatic properties and reactivity.
Pyrrole derivatives: These compounds are important in medicinal chemistry due to their bioactivity.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a platform for the development of new materials and therapeutic agents.
特性
分子式 |
C16H18N2O8 |
|---|---|
分子量 |
366.32 g/mol |
IUPAC名 |
(Z)-4-amino-4-oxobut-2-enoic acid;furan-2,5-dione;2-methylprop-1-ene;pyrrole-2,5-dione |
InChI |
InChI=1S/C4H5NO3.C4H3NO2.C4H2O3.C4H8/c5-3(6)1-2-4(7)8;6-3-1-2-4(7)5-3;5-3-1-2-4(6)7-3;1-4(2)3/h1-2H,(H2,5,6)(H,7,8);1-2H,(H,5,6,7);1-2H;1H2,2-3H3/b2-1-;;; |
InChIキー |
WTIFEJCTMACABL-GRHBHMESSA-N |
異性体SMILES |
CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=C\C(=O)O)\C(=O)N |
正規SMILES |
CC(=C)C.C1=CC(=O)NC1=O.C1=CC(=O)OC1=O.C(=CC(=O)O)C(=O)N |
関連するCAS |
89360-06-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)
![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)






![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)



